molecular formula C15H14BrN3O2 B12265622 N-[(4-bromophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-[(4-bromophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B12265622
M. Wt: 348.19 g/mol
InChI Key: UBAXEHQDJBLZFY-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a heterocyclic compound that features a pyrano-pyridazine core structure. This compound is of interest due to its potential biological and pharmacological activities, which make it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano-pyridazine derivatives and bromophenyl-containing molecules. Examples include:

Uniqueness

N-[(4-bromophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its specific combination of a pyrano-pyridazine core with a bromophenylmethyl group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C15H14BrN3O2

Molecular Weight

348.19 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C15H14BrN3O2/c16-12-3-1-10(2-4-12)8-17-15(20)14-7-11-9-21-6-5-13(11)18-19-14/h1-4,7H,5-6,8-9H2,(H,17,20)

InChI Key

UBAXEHQDJBLZFY-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=NN=C21)C(=O)NCC3=CC=C(C=C3)Br

Origin of Product

United States

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